3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[bicyclo[321]octane-8,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 3-Azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-Azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
3-Azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
3-Azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] can be compared with other similar spirocyclic compounds, such as:
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]: This compound has a benzyl group attached, which can influence its chemical properties and reactivity.
2-Azabicyclo[3.2.1]octane: This compound lacks the spirocyclic dioxolane ring, resulting in different chemical and biological properties. The uniqueness of 3-Azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] lies in its specific spirocyclic structure, which imparts distinct chemical and biological characteristics
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,8'-3-azabicyclo[3.2.1]octane] |
InChI |
InChI=1S/C9H15NO2/c1-2-8-6-10-5-7(1)9(8)11-3-4-12-9/h7-8,10H,1-6H2 |
InChI Key |
OBWWZNVITUNMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C23OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.